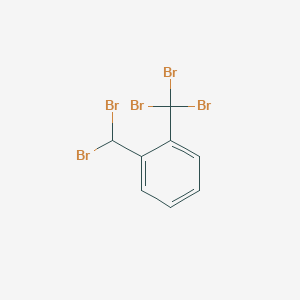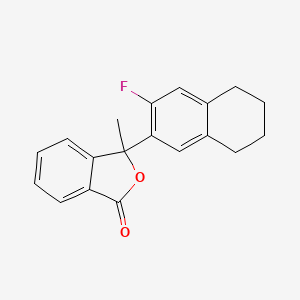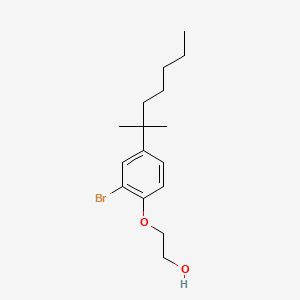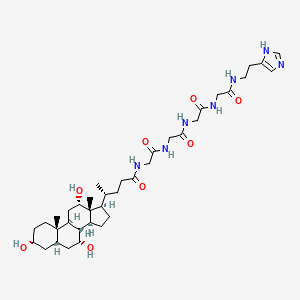![molecular formula C9H23N3 B14336569 1,4-Butanediamine, N-[3-(ethylamino)propyl]- CAS No. 110539-43-0](/img/no-structure.png)
1,4-Butanediamine, N-[3-(ethylamino)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediamine, N-[3-(ethylamino)propyl]- is a chemical compound with the molecular formula C₇H₁₉N₃. It is a derivative of 1,4-butanediamine, where one of the amino groups is substituted with a 3-(ethylamino)propyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-butanediamine, N-[3-(ethylamino)propyl]- typically involves the reaction of 1,4-butanediamine with 3-(ethylamino)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
1,4-Butanediamine, N-[3-(ethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives
科学研究应用
1,4-Butanediamine, N-[3-(ethylamino)propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to polyamine dysregulation.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 1,4-butanediamine, N-[3-(ethylamino)propyl]- involves its interaction with cellular components, particularly enzymes involved in polyamine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular polyamine levels. This, in turn, affects various cellular processes such as DNA synthesis, cell growth, and apoptosis.
相似化合物的比较
Similar Compounds
1,4-Butanediamine (Putrescine): A naturally occurring polyamine involved in cell growth.
Spermidine: Another polyamine with similar biological functions.
Spermine: A polyamine that plays a role in cellular metabolism and growth.
Uniqueness
1,4-Butanediamine, N-[3-(ethylamino)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike putrescine, spermidine, and spermine, this compound has an additional ethylamino group, which can influence its reactivity and interactions with biological targets.
属性
| 110539-43-0 | |
分子式 |
C9H23N3 |
分子量 |
173.30 g/mol |
IUPAC 名称 |
N'-[3-(ethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-2-11-8-5-9-12-7-4-3-6-10/h11-12H,2-10H2,1H3 |
InChI 键 |
VNRFKJPUPRCQEV-UHFFFAOYSA-N |
规范 SMILES |
CCNCCCNCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)




